molecular formula C18H17N3O2 B12947648 N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-90-1

N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide

Cat. No.: B12947648
CAS No.: 61548-90-1
M. Wt: 307.3 g/mol
InChI Key: BXDGJJJRNZZAGG-UHFFFAOYSA-N
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Description

“N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide” is a synthetic organic compound that features both benzamide and imidazole functional groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide” typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzyloxy group: This step often involves the reaction of benzyl alcohol with a suitable leaving group.

    Formation of the benzamide: This can be done by reacting benzoic acid or its derivatives with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions could target the imidazole ring or the benzamide group.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving imidazole or benzamide groups.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with imidazole rings can interact with enzymes or receptors, while benzamide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Such as N-(2-hydroxyethyl)benzamide.

    Imidazole derivatives: Such as 1H-imidazole-4-carboxamide.

Uniqueness

The unique combination of benzyloxy, imidazole, and benzamide groups in “N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide” may confer unique biological or chemical properties not found in other compounds.

Properties

CAS No.

61548-90-1

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(1H-imidazol-5-ylmethyl)-N-phenylmethoxybenzamide

InChI

InChI=1S/C18H17N3O2/c22-18(16-9-5-2-6-10-16)21(12-17-11-19-14-20-17)23-13-15-7-3-1-4-8-15/h1-11,14H,12-13H2,(H,19,20)

InChI Key

BXDGJJJRNZZAGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(CC2=CN=CN2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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